molecular formula C28H25N5O2 B12416796 ZLHQ-5f

ZLHQ-5f

Cat. No.: B12416796
M. Wt: 463.5 g/mol
InChI Key: HGUCVADITYSNHR-IBGZPJMESA-N
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Description

ZLHQ-5f is a novel compound belonging to the class of benzofuro[3,2-b]quinoline derivatives. It has been identified as a dual inhibitor of cyclin-dependent kinase 2 and topoisomerase I. This compound exhibits promising anti-proliferative activities and has shown potential in cancer treatment due to its ability to arrest the cell cycle in the S-phase and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZLHQ-5f involves a scaffold hopping strategy to create benzofuro[3,2-b]quinoline derivatives. The unique structure of this compound is achieved through a series of chemical reactions that include cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with adjustments to reaction conditions to accommodate larger volumes. This includes the use of industrial-grade solvents, catalysts, and purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ZLHQ-5f undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

ZLHQ-5f has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of benzofuro[3,2-b]quinoline derivatives.

    Biology: Investigated for its role in cell cycle regulation and apoptosis induction in cancer cells.

    Medicine: Potential therapeutic agent for cancer treatment due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I.

    Industry: Potential use in the development of new anti-cancer drugs and research tools .

Mechanism of Action

ZLHQ-5f exerts its effects by inhibiting cyclin-dependent kinase 2 and topoisomerase I. Cyclin-dependent kinase 2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest in the S-phase. Topoisomerase I is involved in DNA replication and transcription, and its inhibition results in DNA damage and apoptosis. The unique structure of this compound allows it to interact with these molecular targets effectively, disrupting the cell cycle and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZLHQ-5f is unique due to its dual inhibition of cyclin-dependent kinase 2 and topoisomerase I, which is not commonly observed in other compounds. This dual activity enhances its potential as an anti-cancer agent, making it a novel and promising candidate for further research and development .

Properties

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-[1]benzofuro[3,2-b]quinolin-2-yl]pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C28H25N5O2/c29-19-10-12-33(15-19)26-21-13-17(18-9-11-30-24(14-18)32-28(34)16-5-6-16)7-8-22(21)31-25-20-3-1-2-4-23(20)35-27(25)26/h1-4,7-9,11,13-14,16,19H,5-6,10,12,15,29H2,(H,30,32,34)/t19-/m0/s1

InChI Key

HGUCVADITYSNHR-IBGZPJMESA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C3C(=NC4=C2C=C(C=C4)C5=CC(=NC=C5)NC(=O)C6CC6)C7=CC=CC=C7O3

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6OC5=C4N7CCC(C7)N

Origin of Product

United States

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